molecular formula C7H15NO2 B13605582 Methyl 3-(aminomethyl)pentanoate

Methyl 3-(aminomethyl)pentanoate

Cat. No.: B13605582
M. Wt: 145.20 g/mol
InChI Key: YEYKNKBUYDZIIE-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)pentanoate is an organic compound featuring a pentanoate ester backbone substituted with an aminomethyl group at the third carbon. The molecule combines ester and amine functionalities, making it relevant in pharmaceutical synthesis, agrochemicals, or polymer chemistry. The aminomethyl group enhances polarity and reactivity, enabling participation in nucleophilic reactions or salt formation. Its ester group may confer volatility or hydrolysis sensitivity depending on substituents .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 3-(aminomethyl)pentanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)4-7(9)10-2/h6H,3-5,8H2,1-2H3

InChI Key

YEYKNKBUYDZIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(aminomethyl)pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)pentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters, amines, and cyclic derivatives. Key distinctions lie in functional groups, molecular geometry, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Features Reference
Methyl 3-(aminomethyl)pentanoate C₇H₁₅NO₂ Ester, primary amine (aminomethyl) Linear chain with amine and ester; high polarity and reactivity. Inferred
Methyl 3-methylpentanoate C₇H₁₄O₂ Ester, methyl branch Branched ester; lower polarity due to lack of amine; higher volatility.
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Cyclic ester, primary amine Cyclopentane ring restricts conformation; enhanced steric hindrance.
Ethyl 3-methyl pentanoate C₈H₁₆O₂ Ester, ethyl ester group Longer alkyl chain increases hydrophobicity; slower hydrolysis vs. methyl esters.
Methyl 3-amino-2-hydroxypentanoate hydrochloride C₆H₁₄ClNO₃ Ester, amine, hydroxyl, hydrochloride Hydrochloride salt improves water solubility; hydroxyl adds H-bonding sites.

Physicochemical Properties

  • Volatility: Methyl 3-methylpentanoate () and ethyl 3-methyl pentanoate () are volatile esters used in fragrances or solvents. The aminomethyl group in the target compound likely reduces volatility due to increased polarity .
  • Solubility: The hydrochloride salt of Methyl 3-amino-2-hydroxypentanoate () demonstrates enhanced water solubility (~50–100 mg/mL), whereas non-ionic analogs like Methyl 3-methylpentanoate are less soluble (<10 mg/mL) .
  • Stability: Cyclic analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) may exhibit greater thermal stability due to restricted rotation, while linear esters are prone to hydrolysis under acidic/basic conditions .

Biological Activity

Methyl 3-(aminomethyl)pentanoate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both ester and amine functional groups, which contribute to its distinct chemical reactivity. The presence of the aminomethyl group allows for various interactions with biological targets, including enzymes and receptors, enhancing its utility in biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Modulation : The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : It may bind to receptors, altering signaling pathways involved in various physiological processes.

The structural characteristics of the compound facilitate hydrogen bonding and ionic interactions, crucial for its biological effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays. Notable findings include:

  • Antitumor Activity : In studies targeting cancer cell lines, this compound has shown potential in inhibiting cell proliferation. For instance, it was found to induce apoptosis in specific cancer cell lines by disrupting key signaling pathways .
  • Enzyme Interaction : The compound has been used to study enzyme kinetics, revealing its role as a substrate or inhibitor for certain enzymes involved in metabolic pathways .

Case Studies

  • Cancer Research : A study investigated the effects of this compound on human breast cancer cells. Results indicated that treatment led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways.
  • Metabolic Studies : Another investigation focused on the compound's effects on glucose metabolism in liver cells. The results suggested that it enhances insulin sensitivity, potentially offering therapeutic implications for diabetes management.

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntitumorCell Viability AssayDecreased viability in cancer cells
Enzyme InteractionKinetic StudyInhibition of enzyme activity
Metabolic RegulationGlucose Uptake AssayIncreased insulin sensitivity

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